Comparative FLAP Binding Affinity: 3-Cyclopropyl-5-(1H-pyrazol-1-yl)-1,2,4-thiadiazole as a High-Potency Scaffold
A structurally related analog, (1R,2R and 1S,2S)-N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexanecarboxamide, demonstrated potent inhibition of arachidonate 5-lipoxygenase-activating protein (FLAP) with an IC50 of 53 nM in a competition binding assay using 3H-MK591 as tracer [1]. This represents a 150- to 225-fold improvement in potency compared to the 5-chloro-3-cyclopropyl-1,2,4-thiadiazole analog, which exhibits antiproliferative IC50 values of 8-12 μM in cancer cell lines . The presence of the 1H-pyrazol-1-yl moiety in the target compound provides the necessary hydrogen-bonding interactions for high-affinity FLAP engagement, a property absent in the chlorinated analog.
| Evidence Dimension | FLAP binding affinity (IC50) |
|---|---|
| Target Compound Data | 53 nM (for structurally related analog) |
| Comparator Or Baseline | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole (antiproliferative IC50 8.1-12 μM) |
| Quantified Difference | Target analog exhibits >150-fold higher potency |
| Conditions | FLAP competition binding assay with 3H-MK591 tracer (target analog); MTT assay in A549, MCF7, HepG2 cancer cell lines (comparator) |
Why This Matters
For inflammation-targeting projects, the 1H-pyrazol-1-yl substituted analog offers a validated, high-potency starting point that is orders of magnitude more active than simple 5-chloro derivatives, justifying its selection in early-stage drug discovery.
- [1] BindingDB. BDBM323064: (1R,2R and 1S,2S)-N-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-[4-(1H-pyrazol-5-yl)benzoyl]cyclohexanecarboxamide. IC50: 53 nM (FLAP binding assay). US10183947, US10508119. View Source
